molecular formula C18H17N3O3S B2908396 N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-66-5

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Numéro de catalogue: B2908396
Numéro CAS: 872723-66-5
Poids moléculaire: 355.41
Clé InChI: ORFRYRQRUGAYHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and an ethoxyphenyl moiety at the acetamide nitrogen. This structure combines a heteroaromatic pyridazine ring, a sulfur-linked acetamide chain, and a lipophilic ethoxyphenyl group, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-23-15-7-4-3-6-13(15)19-17(22)12-25-18-10-9-14(20-21-18)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFRYRQRUGAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the ethoxyphenyl derivative, the furan ring, and the pyridazinyl sulfanylacetamide. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethyl iodide, furan-2-carboxylic acid, and pyridazine derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the reaction progress and the final product’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced derivatives. Substitution reactions result in compounds with modified functional groups on the phenyl or furan rings.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Sulfanyl Acetamide Derivatives

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Features
N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) ~400–430 (estimated) Pyridazine Furan-2-yl, 2-ethoxyphenyl Sulfur bridge, ethoxy group
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8u) 422 1,3,4-Oxadiazole Indol-3-ylmethyl, 2-ethoxy-6-methylphenyl Lipophilic indole, methyl substituent
N-(4-methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8w) 379 1,3,4-Oxadiazole Indol-3-ylmethyl, 4-methylpyridinyl Polar pyridine, lower molecular weight
VUAA-1 ~434 (calculated) 1,2,4-Triazole Ethylphenyl, pyridinyl Orco agonist, high potency
OLC-12 ~450 (calculated) 1,2,4-Triazole Isopropylphenyl, pyridinyl Modified Orco agonist

Key Observations :

  • Heterocyclic Core : The target compound’s pyridazine ring differs from the 1,3,4-oxadiazole (8u, 8w) or triazole (VUAA-1, OLC-12) cores in analogs. Pyridazine’s electron-deficient nature may enhance hydrogen bonding or π-π stacking compared to oxadiazole or triazole .
  • Substituent Effects : The ethoxyphenyl group in the target compound provides moderate lipophilicity, similar to 8u’s ethoxy-methylphenyl group. In contrast, trifluoromethylbenzothiazole derivatives () exhibit higher hydrophobicity and metabolic stability .
  • Molecular Weight : The target compound’s estimated weight (~400–430 g/mol) aligns with typical drug-like molecules, whereas 8w’s lower weight (379 g/mol) may improve bioavailability .

Key Observations :

  • Enzyme Inhibition : The target compound’s pyridazine-sulfanyl group may enhance LOX or BChE inhibition compared to oxadiazole-based 8t/8v, as pyridazine’s planar structure could improve enzyme active-site binding .
  • Anti-Exudative Activity : Triazole-acetamides in show 60–70% inhibition at 10 mg/kg, comparable to diclofenac. The target compound’s furan-pyridazine motif may modulate anti-inflammatory pathways differently, warranting further testing .
  • Orco Agonism : VUAA-1 and OLC-12 (triazole derivatives) demonstrate potent Orco activation, suggesting that the central heterocycle critically influences target specificity. Pyridazine-based compounds may lack this activity due to divergent electronic profiles .

Activité Biologique

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyData
IUPAC Name N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Molecular Formula C₁₅H₁₆N₄O₃S
Molecular Weight 320.37 g/mol
CAS Number 35874-27-2
Appearance White to off-white solid
Solubility Soluble in organic solvents

Synthesis

The synthesis of N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of Pyridazinyl Intermediate : The reaction of 4-ethoxyphenylhydrazine with a diketone under reflux conditions.
  • Etherification : The pyridazinyl intermediate undergoes etherification with 2-bromoethyl acetate in the presence of a base.
  • Acetamide Formation : The final step involves the reaction of the etherified intermediate with acetic anhydride to form the acetamide group.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. For example, related Schiff base molecules have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antibiofilm Activity

The compound also shows potential in inhibiting biofilm formation, which is crucial for combating persistent infections. Studies have reported moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .

The mechanism of action for N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide likely involves interactions at the molecular level with bacterial enzymes or receptors. This interaction may inhibit protein synthesis and disrupt nucleic acid production pathways, leading to bactericidal effects .

Case Studies and Research Findings

  • Antibacterial Screening : A study screened various derivatives for antibacterial activity, revealing that modifications in substituents significantly impacted their efficacy. The presence of furan and pyridazine rings was particularly beneficial for enhancing antibacterial properties .
  • Biofilm Inhibition : Another investigation focused on the antibiofilm capabilities of similar compounds, reporting effective reduction in biofilm formation across multiple strains, including MRSA and E. coli .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that the presence of specific functional groups within the compound's structure can enhance its biological activity. For instance, azomethine groups have been linked to improved antimicrobial properties .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.